

Propargyl-PEG7-NHS ester molecular weight and formula

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Compound of Interest

Compound Name: *Propargyl-PEG7-NHS ester*

Cat. No.: *B610271*

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In-Depth Technical Guide: Propargyl-PEG7-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of **Propargyl-PEG7-NHS ester**, a heterobifunctional crosslinker essential for bioconjugation and drug development. This document details its molecular characteristics, protocols for its use in labeling and click chemistry reactions, and visual workflows to aid in experimental design.

Core Molecular Data

Propargyl-PEG7-NHS ester is a versatile tool in bioconjugation. It features a propargyl group for click chemistry applications and an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines. The polyethylene glycol (PEG) spacer, consisting of seven ethylene glycol units, enhances solubility and reduces steric hindrance.

| Property | Value | Source(s) |
|--------------------|------------------------|-----------------------|
| Molecular Formula | C22H35NO11 | [1][2][3][4][5][6][7] |
| Molecular Weight | 489.52 g/mol | [1][2][3][4][5][6] |
| CAS Number | 2093152-77-1 | [1][3][5][6] |
| Purity | Typically >90% or ≥95% | [1][2][3][4][5][6] |
| Appearance | Solid | [2] |
| Storage Conditions | -20°C, with desiccant | [2][4][6][8] |

Experimental Protocols

Propargyl-PEG7-NHS ester is utilized in a two-stage process: first, the NHS ester reacts with a primary amine on a target molecule (e.g., a protein or antibody). Second, the propargyl group is available for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."

Protocol 1: Amine Labeling with Propargyl-PEG7-NHS Ester

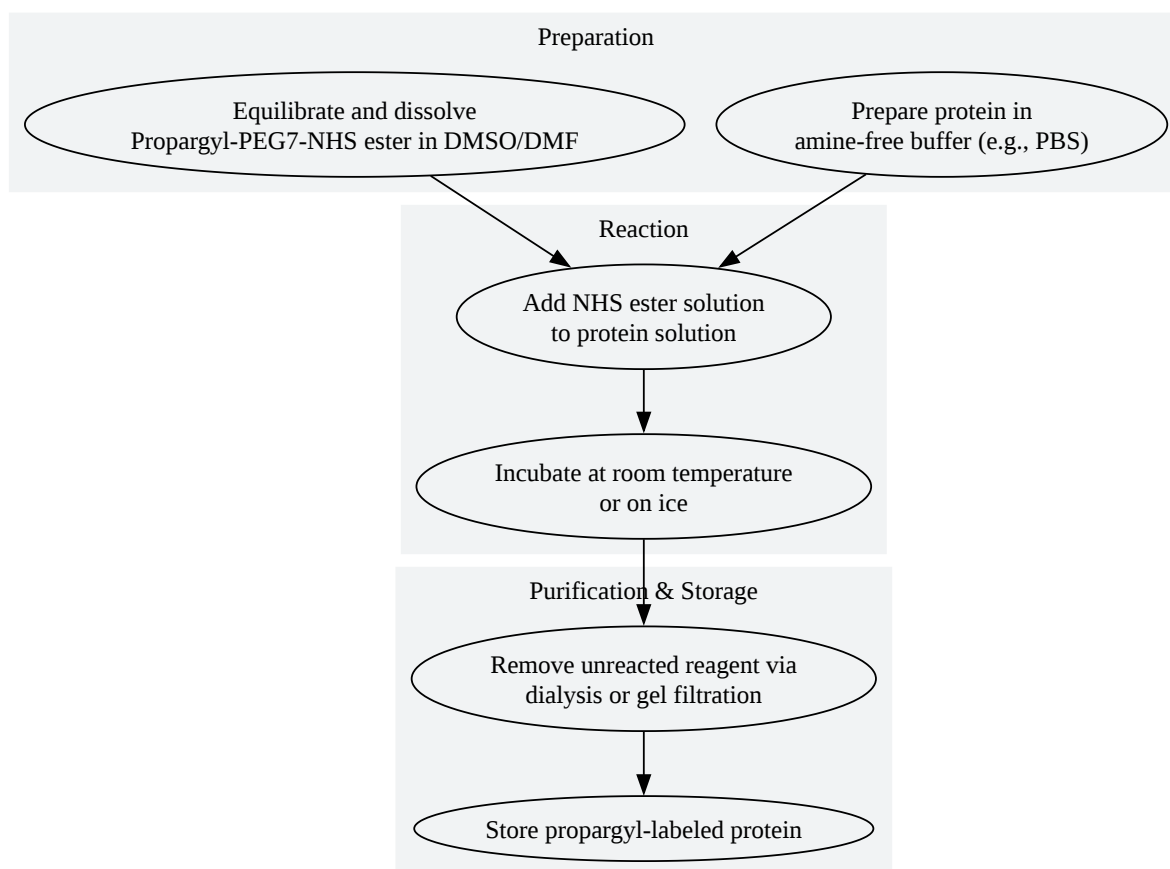
This protocol details the conjugation of **Propargyl-PEG7-NHS ester** to a protein via its primary amine groups (e.g., lysine residues or the N-terminus).

Materials:

- Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL.[8]
- Propargyl-PEG7-NHS ester.**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[8]
- Quenching buffer (e.g., Tris-buffered saline, TBS).[8]
- Dialysis or gel filtration equipment for purification.[8]

Procedure:

- Preparation of Reagents:
 - Allow the vial of **Propargyl-PEG7-NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.[\[8\]](#)[\[9\]](#)
 - Immediately before use, prepare a 10 mM stock solution of **Propargyl-PEG7-NHS ester** in anhydrous DMSO or DMF.[\[8\]](#) Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[\[8\]](#)[\[9\]](#)
 - Ensure the protein solution is in an amine-free buffer (e.g., PBS at pH 7.2-8.0). Buffers containing primary amines like Tris or glycine will compete with the reaction and must be avoided.[\[8\]](#)[\[9\]](#)
- Labeling Reaction:
 - Add a 20-fold molar excess of the 10 mM **Propargyl-PEG7-NHS ester** stock solution to the protein solution.[\[8\]](#) The volume of the organic solvent should not exceed 10% of the total reaction volume.[\[8\]](#)[\[9\]](#)
 - Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[\[8\]](#)[\[9\]](#)
- Purification:
 - Remove unreacted **Propargyl-PEG7-NHS ester** and byproducts by dialysis against an appropriate buffer or by using a gel filtration column.[\[8\]](#)[\[9\]](#)
- Storage:
 - Store the resulting propargyl-labeled protein under conditions that are optimal for the unmodified protein.[\[8\]](#)[\[9\]](#)



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Figure 1. Workflow for labeling a protein with **Propargyl-PEG7-NHS ester**.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction to conjugate the propargyl-labeled molecule with an azide-containing molecule.

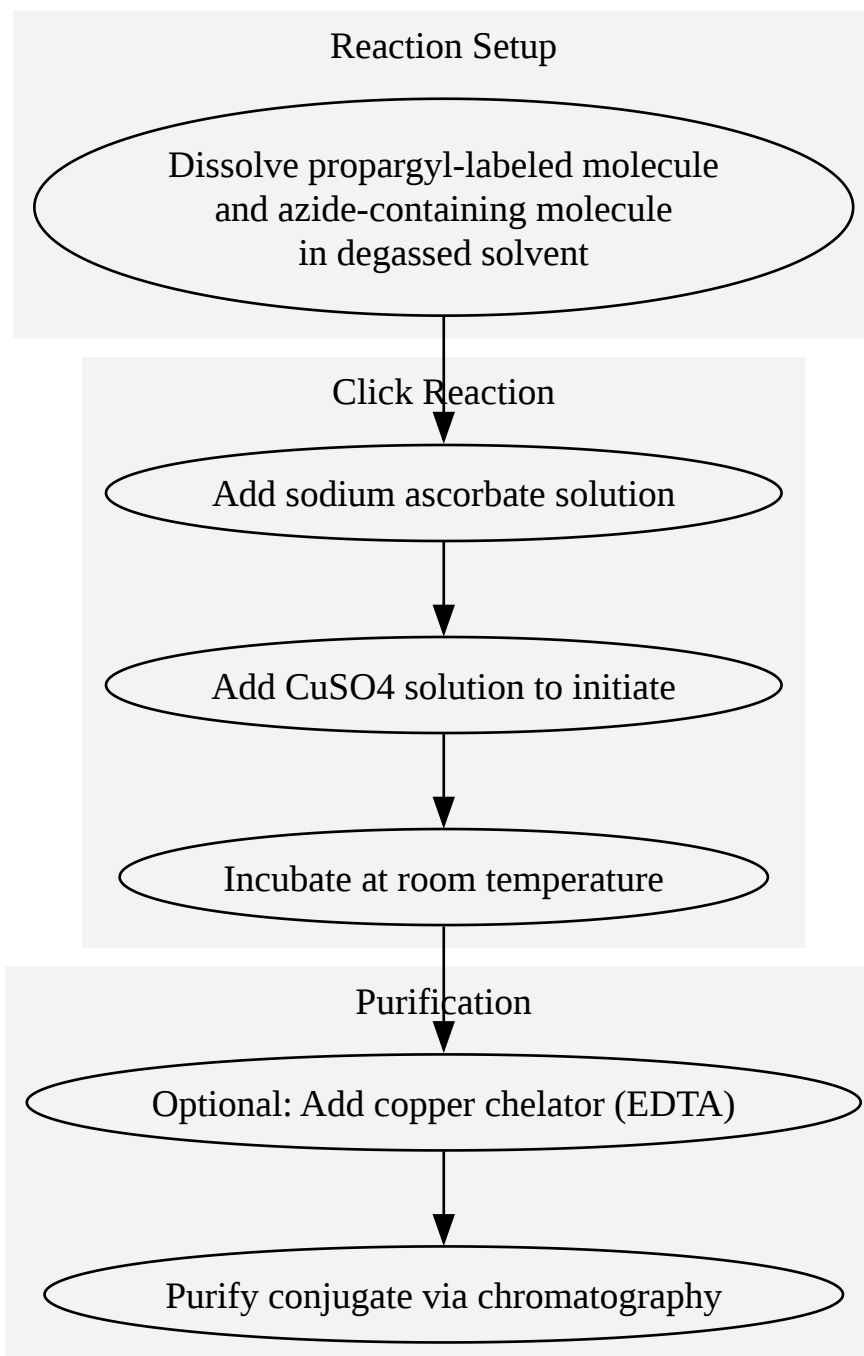
Materials:

- Propargyl-labeled molecule (from Protocol 1).
- Azide-containing molecule.
- Copper(II) sulfate (CuSO_4).
- Sodium ascorbate.
- Degassed solvent (e.g., 1:1 DMF/water).^[3]

Procedure:

- Reaction Setup:
 - In a reaction vial, dissolve the propargyl-labeled molecule (1 equivalent) and the azide-containing molecule (1.1 equivalents) in the degassed solvent.^[3]
- Catalyst Preparation:
 - Prepare a fresh aqueous solution of sodium ascorbate (e.g., 50 mM).^[3]
 - Prepare an aqueous solution of CuSO_4 (e.g., 100 mM).^[3]
- Click Reaction:
 - Add the sodium ascorbate solution (5-10 equivalents) to the mixture of the propargyl and azide-containing molecules and mix gently.^[3]
 - Initiate the reaction by adding the CuSO_4 solution (1.2 equivalents).^[3]
 - Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as TLC or HPLC.^[3]
- Purification:

- Upon completion, a copper chelator like EDTA can be added to sequester the catalyst.[3]
- Purify the final conjugate product using an appropriate chromatography method, such as size-exclusion or reverse-phase chromatography.[3]

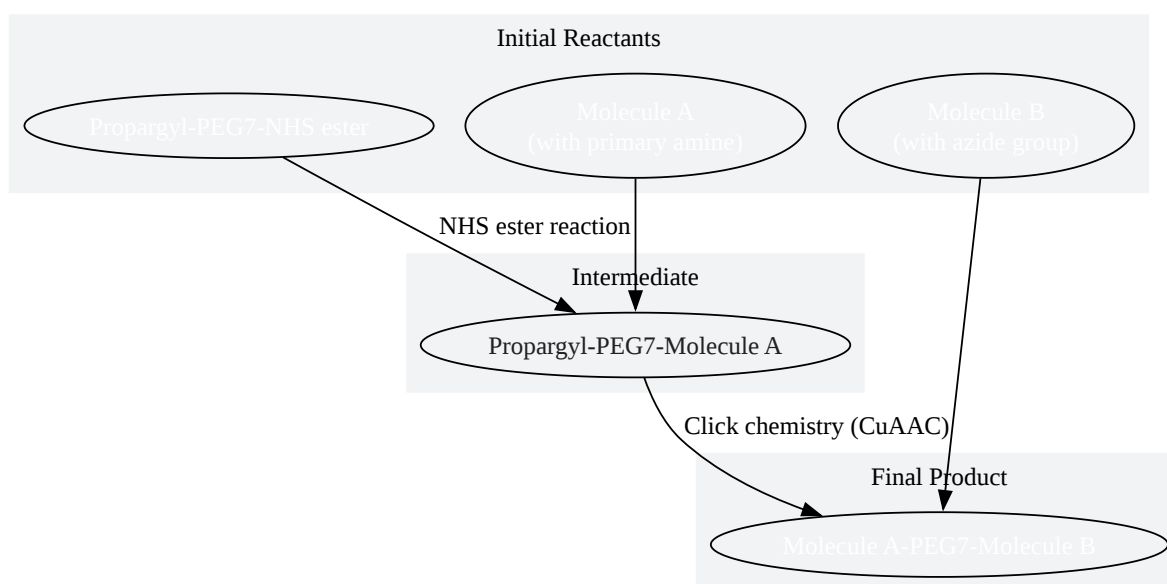


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Figure 2. General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Signaling Pathways and Logical Relationships

The utility of **Propargyl-PEG7-NHS ester** lies in its ability to link two molecules that do not natively associate. This is not a signaling pathway in the biological sense but rather a synthetic chemical pathway to create novel molecular constructs.



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Figure 3. Logical relationship of the two-step conjugation process using **Propargyl-PEG7-NHS ester**.

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